molecular formula C16H14Br2N2O3 B6029365 N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide

N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide

Cat. No. B6029365
M. Wt: 442.10 g/mol
InChI Key: XFOSIUGOZMIYEJ-UFWORHAWSA-N
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Description

N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as DBH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBH is a hydrazone derivative, and its chemical structure contains two aromatic rings and a hydrazone linkage.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the coordination of this compound with metal ions and the formation of a metal complex. The metal complex may interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. The exact nature of these interactions and their biological consequences are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. This compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications for oxidative stress and inflammatory diseases. However, further studies are needed to confirm these effects in vivo and to elucidate the underlying mechanisms.

Advantages and Limitations for Lab Experiments

N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under ambient conditions, and its low toxicity. However, this compound also has some limitations, such as its relatively low fluorescence quantum yield and its potential interference with other fluorescent probes and dyes.

Future Directions

There are several future directions for the research on N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide. One possible direction is to explore the potential applications of this compound in imaging and sensing of metal ions in living cells and tissues. Another direction is to investigate the biological effects of this compound in animal models of oxidative stress and inflammation. Furthermore, the development of new synthetic methods and derivatives of this compound may lead to improved properties and applications.

Synthesis Methods

The synthesis of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 2-(3-methylphenoxy)acetic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent composition.

Scientific Research Applications

N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been studied for its potential applications in various fields of scientific research. One of the promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound contains a hydrazone linkage, which can coordinate with metal ions such as copper, zinc, and iron. Upon binding with metal ions, this compound exhibits a strong fluorescence emission, which can be used for the detection and quantification of metal ions in biological and environmental samples.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N2O3/c1-10-3-2-4-13(5-10)23-9-15(21)20-19-8-11-6-12(17)7-14(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOSIUGOZMIYEJ-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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